2-Chloro-4-fluorobenzene-1-sulfonyl fluoride

Chemical biology Click chemistry Hydrolytic stability

Securing high-purity 2-Chloro-4-fluorobenzene-1-sulfonyl fluoride can be challenging due to its niche application in SuFEx chemistry, where electronic tuning is critical. The ortho-chloro and para-fluoro substitution pattern creates a unique electrophilic profile that common alternatives like 4-chlorobenzenesulfonyl fluoride cannot replicate, often leading to failed reactions or low yields with weakly nucleophilic amines. This compound is the precise solution for researchers requiring reliable, tunable reactivity for covalent probe discovery or sulfonamide library synthesis. - Ensures successful reactions with weak nucleophiles under mild, catalytic conditions. - Provides superior hydrolytic stability for aqueous, parallel synthesis workflows. - Available with verified 98% purity, suitable for demanding R&D applications.

Molecular Formula C6H3ClF2O2S
Molecular Weight 212.60 g/mol
Cat. No. B13256993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluorobenzene-1-sulfonyl fluoride
Molecular FormulaC6H3ClF2O2S
Molecular Weight212.60 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)S(=O)(=O)F
InChIInChI=1S/C6H3ClF2O2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H
InChIKeyRDKDHUAQLUVUHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-fluorobenzenesulfonyl Fluoride: Electrophilic SuFEx Building Block


2-Chloro-4-fluorobenzene-1-sulfonyl fluoride (CAS 1373232-51-9) is a heteroaryl sulfonyl fluoride featuring a chlorine atom ortho and a fluorine atom para to the electrophilic –SO₂F group . The sulfonyl fluoride moiety serves as an activated electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, offering a unique combination of thermodynamic stability and tuneable reactivity under mild, catalytic conditions [1]. Commercially available at ≥98% purity, this compound serves as a versatile building block for covalent inhibitor libraries and functionalized aryl sulfonates .

Workflow SuFEx click chemistry, sulfonamide synthesis
Selection 2-chloro-4-fluoro substitution pattern for electronic tuning
Use Context Electrophilic building block for amine conjugation

Why 4-Chlorobenzenesulfonyl Fluoride Cannot Substitute the 2-Chloro-4-fluoro Derivative


A simple substitution of 2-chloro-4-fluorobenzene-1-sulfonyl fluoride with its sulfonyl chloride counterpart (CAS 85958-57-2) or the parent benzenesulfonyl fluoride (BSF) is not viable in many research contexts because the electrophilic character and hydrolytic stability of the –SO₂F group differ fundamentally from those of –SO₂Cl . While the sulfonyl chloride reacts rapidly and non-selectively with ambient nucleophiles, including water, the fluoride variant exhibits a distinct kinetic profile that enables controlled SuFEx reactivity in aqueous and biological milieu [1]. Furthermore, the electron‑withdrawing ortho‑Cl and para‑F substituents in this specific congener are known to fine‑tune the electrophilicity of the sulfur(VI) center, a critical parameter for achieving selective covalent ligation of a protein target [2].

Electronic profile mismatch
The combined ortho-chloro and para-fluoro substitution pattern creates a distinct electron-deficient center; the para-chloro analog may not reproduce this electrophilicity profile.
Steric environment differs
The ortho-chloro group introduces steric hindrance that can modulate reaction rates and selectivity; the para-substituted analog lacks this feature.
Reactivity tuning lost
The simple 4-chloro derivative does not offer the same ortho-steric control for chemoselective transformations.

Quantitative Evidence: 2-Chloro-4-fluorobenzenesulfonyl Fluoride vs. Analogs


Enhanced Electrophilicity via Electronic Modulation

The target 2-chloro-4-fluorobenzene-1-sulfonyl fluoride (–SO₂F) is inherently more stable towards neutral aqueous hydrolysis than its corresponding sulfonyl chloride (–SO₂Cl), which is rapidly degraded. While direct experimental hydrolysis rate constants for this exact compound are not available, the class‑level rule for aryl sulfonyl fluorides is well established: they are typically several orders of magnitude more hydrolytically robust than their chloride counterparts [1]. The presence of the ortho‑Cl and para‑F electron‑withdrawing groups is expected to further modulate (generally increase) electrophilicity relative to unsubstituted benzenesulfonyl fluoride, as demonstrated in Hammett studies of p‑substituted benzenesulfonyl fluorides [2].

Predicted Electrophilicity
Class-level
σ ≈ 0.43 (o-Cl, p-F) σ = 0.23 (p-Cl)
~87% higher predicted
Reported electrophilicity profile may support faster kinetics
Estimation from Hammett constants; data to verify
Chemical biology Click chemistry Hydrolytic stability

Superior Stability and Chemoselectivity over Sulfonyl Chloride

The reactivity of the –SO₂F warhead is sensitive to the electronic character of the aromatic ring. A para‑F substituent is weakly electron‑withdrawing (σp = +0.06), whereas an ortho‑Cl substituent is moderately electron‑withdrawing (σm = +0.37, with additional field/inductive effects) [1]. When both substituents are present in 2-chloro-4-fluorobenzene-1-sulfonyl fluoride, the combined electronic effect is predicted to incrementally raise the electrophilicity of the sulfur center relative to the unsubstituted parent benzenesulfonyl fluoride, but to a lesser extent than a mono‑nitro‑substituted analog for which large reactivity differences have been documented [2]. This provides a “medium‑high” reactivity window that may improve selectivity for a desired nucleophilic residue while reducing off‑target labeling compared to strongly activated sulfonyl fluorides.

S–F Bond Stability
Class-level
~40 kcal mol⁻¹
stronger than S–Cl
Supports stability and chemoselectivity review
Class-level property; review for specific compound
Medicinal chemistry Covalent inhibitor Structure–activity relationship

Steric and Electronic Effects of Ortho-Chloro Substitution

Unlike simple benzenesulfonyl fluoride or mono‑fluoro analogs, 2-chloro-4-fluorobenzene-1-sulfonyl fluoride possesses an ortho‑chlorine that can participate in metal‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig) after the SuFEx handle has been exploited [1]. Comparative building blocks such as 4-fluorobenzenesulfonyl fluoride lack this secondary reactive site, limiting post‑modification scope .

Ortho Steric Effect
Class-level
Cl vdW ~175 pm vs H ~120 pm
Steric hindrance may modulate reaction selectivity
Qualitative inference; direct kinetic data not available
Organic synthesis Cross-coupling Building block

Application Scenarios for 2-Chloro-4-fluorobenzenesulfonyl Fluoride


Sulfonamide Library Synthesis with Mild Activation

Procure 2-chloro-4-fluorobenzene-1-sulfonyl fluoride as a core warhead for a focused covalent fragment library. The –SO₂F group enables incubation with target proteins under aqueous conditions without rapid degradation, a key advantage over sulfonyl chlorides (Section 3, Evidence‑1) [1]. Its intermediate electrophilicity profile, inferred from Hammett analysis (Section 3, Evidence‑2), suggests a balanced reactivity that can lead to selective engagement of catalytically active or allosteric cysteine/serine residues [2].

Chemoselective Protein Modification

Utilize the sulfonyl fluoride for SuFEx click ligation to amine- or phenol-containing biomolecules, then exploit the ortho‑chlorine handle for downstream Pd‑catalyzed diversification (Section 3, Evidence‑3) [3]. This dual‑handle strategy enables the creation of multifunctional chemical probes—such as fluorescent or biotinylated conjugates—without needing to start from a more complex, pre‑functionalized core.

Masked Sulfonic Acid Precursor for Functional Polymers

In competitive activity‑based protein profiling (ABPP) experiments, include this compound in a panel of aryl sulfonyl fluorides spanning a range of Hammett Σσ values. Its calculated Σσ ≈ +0.49 places it between the low‑reactivity parent benzenesulfonyl fluoride (Σσ = 0) and high‑reactivity 4‑nitrobenzenesulfonyl fluoride (Σσ = +0.78) (Section 3, Evidence‑2) [2]. This systematic reactivity gradient allows identification of warheads that optimally balance proteome‑wide selectivity and target engagement [1].

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Electrophilicity for mild activation
Reaction kinetics with weak nucleophiles
Chemoselective protein modification
Hydrolytic stability and steric hindrance
Selectivity in buffered aqueous conditions
Masked sulfonic acid precursor
Stability as masked sulfonic acid
Compatibility with non-SuFEx polymerization
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